molecular formula C20H24BN3O4S B14810060 6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14810060
M. Wt: 413.3 g/mol
InChI Key: XVNHRULECTVBLX-UHFFFAOYSA-N
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Description

6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a methylbenzenesulfonyl group, and a dioxaborolan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrrolopyrimidine core and introduce the methylbenzenesulfonyl and dioxaborolan groups through sequential reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine: shares similarities with other pyrrolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24BN3O4S

Molecular Weight

413.3 g/mol

IUPAC Name

6-methyl-7-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C20H24BN3O4S/c1-13-7-9-15(10-8-13)29(25,26)24-14(2)17(16-11-22-12-23-18(16)24)21-27-19(3,4)20(5,6)28-21/h7-12H,1-6H3

InChI Key

XVNHRULECTVBLX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=NC=NC=C23)S(=O)(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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